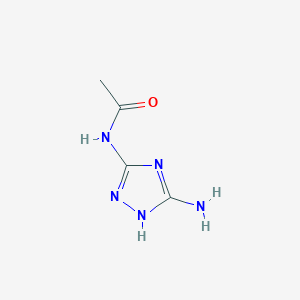

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide

描述

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a chemical compound that belongs to the class of 1,2,4-triazoles

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide typically involves the cyclization of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method includes the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by acid hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve product yields .

化学反应分析

Types of Reactions

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium cyanate, and various acids and bases for hydrolysis and cyclization reactions . Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted triazoles and amine derivatives, which are of significant interest in medicinal chemistry for their potential therapeutic properties .

科学研究应用

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide has been extensively studied for its applications in:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antifungal and antibacterial properties.

Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.

Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals.

作用机制

The mechanism of action of N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, thereby exhibiting antifungal activity . The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its biological effects.

相似化合物的比较

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives such as:

- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

- 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides

Uniqueness

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

生物活性

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antifungal, antibacterial, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its ability to interact with biological targets. The presence of the amino group enhances its reactivity and potential for forming hydrogen bonds with enzymes and receptors.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It acts by inhibiting enzymes involved in fungal cell wall synthesis, which is critical for the survival and integrity of fungal cells. For instance:

- Mechanism : The compound inhibits the enzyme chitin synthase, leading to compromised cell wall integrity and eventual cell death in fungi.

Antibacterial Activity

The compound has also been investigated for its antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively:

- Efficacy : In vitro assays demonstrate that this compound has minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through various pathways:

- Cell Line Studies : In studies using human cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating potent activity against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. Research has focused on modifying the triazole ring and substituents to enhance efficacy:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antibacterial potency |

| Alteration of acetamide group | Improved antifungal activity |

| Variations in side chains | Enhanced anticancer effects |

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Antifungal Efficacy : A study conducted on Candida species revealed that this compound exhibited a significant reduction in fungal load when tested in vivo .

- Antibacterial Action : In a comparative study against standard antibiotics like penicillin and tetracycline, this compound showed superior activity against resistant strains of Staphylococcus aureus .

- Cytotoxicity in Cancer Models : In vitro tests on breast cancer cell lines indicated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide derivatives?

- Answer : Two primary pathways are validated for synthesizing triazole-acetamide derivatives:

- Pathway 1 : Use succinic anhydride, aminoguanidine hydrochloride, and amines under microwave irradiation. The reaction sequence involves nucleophilic opening of the succinimide ring followed by triazole recyclization, optimized based on amine nucleophilicity .

- Pathway 2 : React 5-amino-1H-1,2,4-triazole derivatives with chloroacetyl chloride in the presence of triethylamine, monitored via TLC for completion . Structural confirmation requires ¹H NMR, IR spectroscopy, LC-MS, and elemental analysis .

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

- Answer : A multi-technique approach is essential:

- ¹H NMR : Identify proton environments (e.g., NH₂ groups at δ 6.5–7.5 ppm; triazole protons at δ 8.0–8.5 ppm) .

- IR Spectroscopy : Detect characteristic bands (e.g., C=O stretch ~1650–1700 cm⁻¹; NH₂ bending ~1600 cm⁻¹) .

- LC-MS : Confirm molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validate stoichiometric ratios of C, H, N .

Q. What preliminary biological screening strategies are suitable for these compounds?

- Answer : Initial screening should combine computational and experimental methods:

- PASS Program : Predict potential biological activities (e.g., antimicrobial, enzyme inhibition) based on structural motifs .

- Molecular Docking : Use software like AutoDock to assess interactions with target proteins (e.g., CYP51 for antifungal activity) .

- In vitro assays : Test against microbial strains or cancer cell lines using standardized protocols (e.g., MIC determination, MTT assay) .

Advanced Research Questions

Q. How can tautomerism in the 1,2,4-triazole ring impact experimental data interpretation?

- Answer : Tautomerism introduces ambiguity in NMR and crystallographic data. To resolve this:

- Crystallography : Use SHELXL or WinGX to determine hydrogen atom positions. For example, crystallography confirmed that the triazole ring hydrogen resides on N1 in N-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives .

- Dynamic NMR : Monitor temperature-dependent chemical shifts to identify tautomeric equilibria .

Q. How to address contradictions between computational predictions and experimental bioactivity results?

- Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to account for protein conformational changes .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between predicted and observed active compounds .

- SAR Analysis : Modify substituents (e.g., phenyl, pyridyl groups) to optimize steric/electronic complementarity .

Q. What strategies optimize reaction yields for complex triazole-acetamide derivatives?

- Answer : Yield optimization requires:

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 minutes vs. 4 hours) and improves purity .

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Catalysis : Use Pd/C or CuI for cross-coupling reactions in functionalized derivatives .

Q. How to design derivatives for enhanced enzyme inhibition (e.g., CYP51 or kinases)?

- Answer : Rational design involves:

- Scaffold Hybridization : Merge triazole-acetamide cores with known pharmacophores (e.g., pyridine in or anthraquinone in ) to target active sites .

- Bioisosteric Replacement : Substitute sulfur with oxygen/selenium to modulate electronic properties .

- Crystallographic Data Mining : Analyze PDB structures (e.g., 4LXJ for CYP51) to identify key binding residues for functional group alignment .

Q. What advanced computational tools resolve crystallographic ambiguities in triazole-acetamide structures?

- Answer : Use:

- SHELX Suite : For high-resolution refinement of small-molecule crystals, particularly for handling twinned data .

- ORTEP-3 : Visualize thermal ellipsoids and validate hydrogen bonding networks .

- WinGX : Integrate data processing, structure solution, and graphical output for error checking .

Q. Methodological Notes

属性

IUPAC Name |

N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2(10)6-4-7-3(5)8-9-4/h1H3,(H4,5,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOUZJMBBMFBNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398507 | |

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80616-55-3 | |

| Record name | N-(5-amino-1H-1,2,4-triazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。